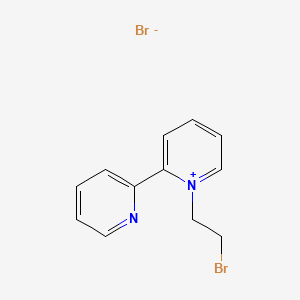
Bipyridinium, N-(2-bromoethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipyridinium, N-(2-bromoethyl)-, bromide: is a chemical compound that belongs to the class of bipyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a bipyridinium core with a bromoethyl substituent, making it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bipyridinium, N-(2-bromoethyl)-, bromide typically involves the reaction of bipyridine with 2-bromoethyl bromide. This reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the bipyridine ring attack the electrophilic carbon in the 2-bromoethyl bromide, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Bipyridinium, N-(2-bromoethyl)-, bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted bipyridinium derivatives.
Oxidation and Reduction: The bipyridinium core can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states of the compound.
Coordination Reactions: The bipyridinium moiety can coordinate with metal ions, forming metal complexes that are useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide (DMSO) under reflux conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride are commonly used in coordination reactions to form metal complexes.
Major Products Formed: The major products formed from these reactions include substituted bipyridinium derivatives, oxidized or reduced forms of the compound, and metal complexes with various metal ions .
Scientific Research Applications
Chemistry: Bipyridinium, N-(2-bromoethyl)-, bromide is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various bipyridinium derivatives, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological and medical research, bipyridinium compounds are studied for their potential therapeutic applications. They have been investigated for their antimicrobial, anticancer, and antiviral properties. Additionally, bipyridinium derivatives are used as probes in biochemical assays and as ligands in the study of enzyme mechanisms .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. It is also employed in the development of new materials with unique properties, such as conductive polymers and coordination polymers .
Mechanism of Action
The mechanism of action of bipyridinium, N-(2-bromoethyl)-, bromide involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions and forming stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: Bipyridinium compounds can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Metal Ions: The bipyridinium moiety can coordinate with metal ions, affecting their availability and reactivity in biological systems.
Redox Pathways: The compound can participate in redox reactions, influencing cellular redox balance and oxidative stress responses.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative used as a precursor for the synthesis of paraquat, a herbicide.
N-Methylbipyridinium: A derivative with a methyl group instead of a bromoethyl group, used in various chemical and biological applications.
Uniqueness: Bipyridinium, N-(2-bromoethyl)-, bromide is unique due to its bromoethyl substituent, which imparts specific reactivity and properties to the compound. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .
Properties
CAS No. |
64082-36-6 |
|---|---|
Molecular Formula |
C12H12Br2N2 |
Molecular Weight |
344.04 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2-pyridin-2-ylpyridin-1-ium;bromide |
InChI |
InChI=1S/C12H12BrN2.BrH/c13-7-10-15-9-4-2-6-12(15)11-5-1-3-8-14-11;/h1-6,8-9H,7,10H2;1H/q+1;/p-1 |
InChI Key |
NXBWKTSTZZBXEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=[N+]2CCBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
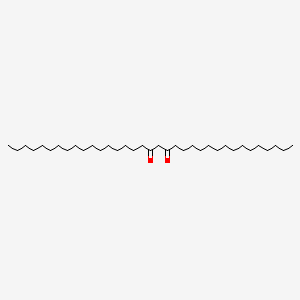

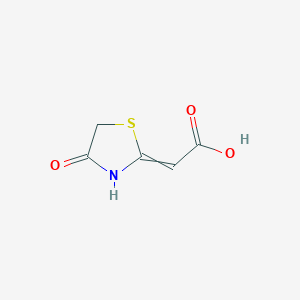

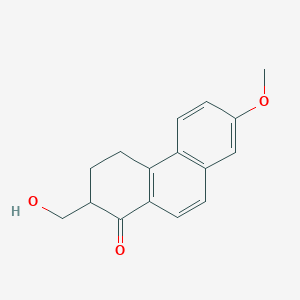
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
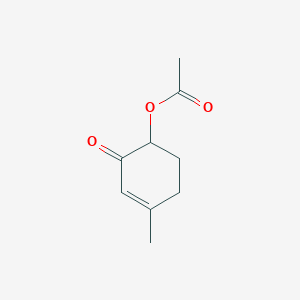
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
